Trk/alk-IN-1 -

Trk/alk-IN-1

Catalog Number: EVT-12531378
CAS Number:
Molecular Formula: C31H35ClF2N8O2S
Molecular Weight: 657.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trk/alk-IN-1, also known as repotrectinib, is a next-generation tyrosine kinase inhibitor designed to target and inhibit the activity of tropomyosin receptor kinases (TRK) and anaplastic lymphoma kinase (ALK). This compound is particularly significant in oncology due to its effectiveness against various oncogenic fusions and mutations associated with non-small cell lung cancer and other malignancies. The development of repotrectinib has been driven by the need for therapies that can overcome resistance mechanisms often seen with earlier-generation inhibitors.

Source and Classification

Repotrectinib is classified as a small molecule inhibitor that selectively targets TRK A, TRK B, TRK C, and ALK. It was developed by the pharmaceutical company Turning Point Therapeutics and has been evaluated in clinical trials for its efficacy against tumors with specific genetic alterations involving these kinases. The compound has shown promise in treating cancers characterized by NTRK gene fusions, which are found in various tumor types, including pediatric cancers and some adult solid tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of repotrectinib involves several key steps that employ organic chemistry techniques. The general approach includes:

  1. Formation of Intermediates: Initial intermediates are synthesized through reactions involving various reagents such as potassium hydroxide and bromoalkanes in methanol.
  2. Purification: After completion of the reactions, crude products are purified using silica gel column chromatography, allowing for the separation of desired compounds from by-products.
  3. Final Product Formation: The final structure of repotrectinib is achieved through coupling reactions involving functionalized amines and carboxylic acids .

The synthesis has been optimized to ensure high yields and purity, which are critical for subsequent biological evaluations.

Molecular Structure Analysis

Structure and Data

Repotrectinib features a macrocyclic structure that allows for effective binding to its target kinases. The molecular formula is C₁₈H₁₈F₂N₄O, with a molecular weight of 342.36 g/mol.

  • Key Structural Features:
    • The compound contains a central indazole core that is crucial for its inhibitory activity.
    • Fluorinated aromatic groups enhance binding affinity and selectivity towards TRK and ALK kinases .

Crystallographic studies have elucidated the binding interactions between repotrectinib and its targets, revealing how structural variations influence potency against different kinase mutations.

Chemical Reactions Analysis

Reactions and Technical Details

Repotrectinib undergoes specific chemical interactions when binding to its target kinases:

  • Binding Mechanism: It forms hydrogen bonds with key residues in the ATP-binding pocket of TRK and ALK, stabilizing the inhibitor-receptor complex.
  • Inhibition Profiles: The compound exhibits selective inhibition against wild-type forms as well as certain mutant variants of TRK and ALK, making it effective in overcoming common resistance mutations .

Studies have demonstrated that repotrectinib can induce tumor regression in models harboring these mutations, showcasing its therapeutic potential.

Mechanism of Action

Process and Data

The mechanism of action for repotrectinib involves:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site on TRK A/B/C and ALK, repotrectinib prevents phosphorylation events that lead to downstream signaling associated with cell proliferation and survival.
  2. Impact on Tumor Growth: This inhibition disrupts oncogenic signaling pathways, leading to reduced tumor growth rates in preclinical models .

Clinical data have shown durable responses in patients with tumors harboring NTRK fusions treated with repotrectinib, underscoring its effectiveness in targeting these specific genetic alterations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Repotrectinib typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Repotrectinib's reactivity is primarily characterized by its ability to form stable complexes with target kinases, which is critical for its function as an inhibitor .
Applications

Scientific Uses

Repotrectinib has several important applications in cancer therapy:

  • Targeted Therapy: It is utilized in clinical settings for treating patients with tumors that exhibit NTRK gene fusions or ALK rearrangements.
  • Research Tool: Beyond therapeutic applications, repotrectinib serves as a valuable tool in research settings for studying kinase inhibition mechanisms and resistance pathways in cancer biology .

Properties

Product Name

Trk/alk-IN-1

IUPAC Name

(2S)-1-[5-chloro-2-(3,5-difluoroanilino)pyrimidin-4-yl]-N-[4-(4-methylpiperazin-1-yl)-3-(thiomorpholine-4-carbonyl)phenyl]pyrrolidine-2-carboxamide

Molecular Formula

C31H35ClF2N8O2S

Molecular Weight

657.2 g/mol

InChI

InChI=1S/C31H35ClF2N8O2S/c1-39-7-9-40(10-8-39)26-5-4-22(18-24(26)30(44)41-11-13-45-14-12-41)36-29(43)27-3-2-6-42(27)28-25(32)19-35-31(38-28)37-23-16-20(33)15-21(34)17-23/h4-5,15-19,27H,2-3,6-14H2,1H3,(H,36,43)(H,35,37,38)/t27-/m0/s1

InChI Key

NZIBMWIIYQHEQI-MHZLTWQESA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)[C@@H]3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.